1-(But-3-en-1-yl)cyclopent-1-ene
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Overview
Description
1-(But-3-en-1-yl)cyclopent-1-ene is an organic compound with the molecular formula C9H14 It is a cycloalkene, which means it contains a cyclic structure with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyclopentadiene acts as a nucleophile, attacking the electrophilic carbon of the but-3-en-1-yl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclopentadiene derivatives. This process can be carried out using various catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yl)cyclopent-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated cyclopentane derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms on the cyclopentene ring. Halogenation using bromine (Br2) or chlorine (Cl2) is a typical example.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd or Pt catalyst
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated cyclopentene derivatives
Scientific Research Applications
1-(But-3-en-1-yl)cyclopent-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)cyclopent-1-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The double bond in the cyclopentene ring allows for various chemical transformations, which can lead to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclic structure but without the but-3-en-1-yl group.
Cyclopentene: Similar to 1-(But-3-en-1-yl)cyclopent-1-ene but lacks the but-3-en-1-yl substituent.
Cyclohexene: A six-membered ring analog with similar reactivity.
Uniqueness
This compound is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical properties and reactivity. This substituent allows for additional functionalization and the formation of more complex molecules, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
53544-44-8 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-but-3-enylcyclopentene |
InChI |
InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h2,7H,1,3-6,8H2 |
InChI Key |
HKDBGNOYEANQSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CCCC1 |
Origin of Product |
United States |
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